molecular formula C19H18FN7O B15101692 1-(4-fluorophenyl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B15101692
M. Wt: 379.4 g/mol
InChI Key: ILUJNBUJCGEMHA-UHFFFAOYSA-N
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Description

This compound is a pyrazole-4-carboxamide derivative featuring a 4-fluorophenyl group at position 1, a pyrrol-1-yl substituent at position 5, and an N-linked 3-isopropyl-1,2,4-triazole moiety (Figure 1). The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the triazole moiety may contribute to hydrogen bonding interactions with enzymes or receptors .

Properties

Molecular Formula

C19H18FN7O

Molecular Weight

379.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H18FN7O/c1-12(2)16-22-19(25-24-16)23-17(28)15-11-21-27(14-7-5-13(20)6-8-14)18(15)26-9-3-4-10-26/h3-12H,1-2H3,(H2,22,23,24,25,28)

InChI Key

ILUJNBUJCGEMHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NN1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the triazole ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the pyrazole ring: This step involves the condensation of hydrazine derivatives with diketones or similar compounds.

    Coupling of the pyrrole ring: This step may involve palladium-catalyzed cross-coupling reactions.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

    Coupling Reactions: Palladium-catalyzed coupling reactions can be used to introduce additional functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

1-(4-fluorophenyl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, antifungal, and anticancer properties.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Compound Name Key Substituents Heterocyclic Moieties Present Reference(s)
Target Compound 1-(4-fluorophenyl), 5-(pyrrol-1-yl), N-(3-isopropyl-1,2,4-triazol-5-yl) Pyrazole, Pyrrole, Triazole -
1-(2-Chloro-5-fluorophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(pyrrol-1-yl)pyrazole-4-carboxamide 1-(2-chloro-5-fluorophenyl), N-(tetrahydro-2H-pyran-4-ylmethyl) Pyrazole, Pyrrole, Oxane
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide 1-(4-fluorophenyl), 5-amino, N-unsubstituted Pyrazole
Razaxaban (Factor Xa Inhibitor) 1-(3'-aminobenzisoxazol-5'-yl), 3-trifluoromethyl, N-(2-fluoro-4-imidazolylphenyl) Pyrazole, Benzisoxazole, Imidazole
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide 1-(4-fluorophenyl), 5-oxopyrrolidine, N-(1,3,4-thiadiazol-2-yl) Pyrazole, Thiadiazole, Pyrrolidine

Key Structural and Functional Differences

Fluorophenyl Substitution Pattern :

  • The target compound’s 4-fluorophenyl group is meta to the pyrazole core, a common feature in kinase inhibitors (e.g., EGFR or JAK inhibitors) . In contrast, the compound in has a 2-chloro-5-fluorophenyl group, which increases steric bulk and may alter target selectivity .

Heterocyclic Linkers: The 1,2,4-triazole in the target compound differs from the 1,3,4-thiadiazole in .

Pyrrole vs. Oxopyrrolidine :

  • The pyrrol-1-yl group in the target compound contrasts with the 5-oxopyrrolidine in . Pyrrole is aromatic and planar, favoring hydrophobic interactions, while oxopyrrolidine introduces a hydrogen-bond-accepting carbonyl group .

Carboxamide Substituents: The 3-isopropyl-1,2,4-triazole in the target compound provides a compact, lipophilic substituent, whereas razaxaban () uses a 3'-aminobenzisoxazole group to enhance selectivity for Factor Xa over trypsin .

Pharmacological and Physicochemical Comparisons

  • Lipophilicity: The target compound’s logP is likely higher than analogues with polar substituents (e.g., 5-amino pyrazole in ) due to its isopropyl-triazole and fluorophenyl groups .
  • Selectivity : The triazole moiety may confer selectivity akin to thiadiazole-containing analogues (), which show activity against bacterial enzymes .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized during synthesis?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like phenylhydrazines and carbonyl derivatives. For example, pyrazole cores are often synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the triazole and pyrrole moieties . Key steps include:

  • Step 1 : Formation of the pyrazole ring via cyclocondensation under reflux conditions (e.g., ethanol, 80°C, 6–8 hours).
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution or Suzuki coupling .
  • Step 3 : Carboxamide linkage formation using coupling reagents like EDC/HOBt in anhydrous DMF . Purity is maximized through column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are critical for characterizing this compound?

Structural validation requires:

  • Nuclear Magnetic Resonance (NMR) : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and aromatic proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+^+ at m/z 422.15) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detection of carboxamide C=O stretches (~1650 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .

Q. What solubility and stability challenges arise during in vitro assays, and how are they addressed?

The compound’s low aqueous solubility (logP ~3.5) is mitigated using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations . Stability in buffer solutions (pH 7.4) is assessed via HPLC-UV at 24-hour intervals, with degradation products identified using LC-MS/MS .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions and predict byproduct formation?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states to identify energetically favorable pathways . Reaction path screening with software like Gaussian or ORCA predicts intermediates (e.g., azide intermediates in triazole formation) and guides solvent selection (e.g., ethanol vs. DMF) to minimize side reactions . High-throughput robotic screening (e.g., 96-well plates) validates computational predictions by testing temperature, catalyst loadings, and reaction times .

Q. How do structural modifications to the triazole and pyrrole moieties affect biological activity?

Structure-activity relationship (SAR) studies reveal:

  • Triazole substituents : Replacement of the propan-2-yl group with bulkier tert-butyl groups reduces target binding affinity (e.g., IC50_{50} increases from 12 nM to 230 nM in kinase assays) .
  • Pyrrole substitution : Electron-withdrawing groups (e.g., nitro) on the pyrrole ring enhance metabolic stability but reduce solubility .
  • Fluorophenyl positioning : Para-fluorine improves membrane permeability compared to ortho-substituted analogs .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentrations). Mitigation strategies include:

  • Standardized protocols : Use of identical cell lines (e.g., HEK293 for receptor binding) and ATP concentrations (1 mM) in enzymatic assays .
  • Orthogonal assays : Cross-validation with SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Meta-analysis : Pooling data from multiple studies to identify outliers and adjust for batch effects .

Notes for Reproducibility

  • Synthetic reproducibility : Detailed reaction logs (temperature, humidity) are critical for batch-to-batch consistency .
  • Data transparency : Raw NMR spectra and HPLC chromatograms should be archived in open-access repositories .

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